molecular formula C25H23N3O3S B10888275 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10888275
M. Wt: 445.5 g/mol
InChI Key: PFEWZAZFCDORED-UHFFFAOYSA-N
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Description

N~4~-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and automated reaction systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated quinoline derivatives.

Scientific Research Applications

N~4~-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide
  • N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide

Uniqueness

N~4~-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O3S/c1-4-31-17-11-9-16(10-12-17)21-13-19(18-7-5-6-8-20(18)27-21)24(30)28-25-22(23(26)29)14(2)15(3)32-25/h5-13H,4H2,1-3H3,(H2,26,29)(H,28,30)

InChI Key

PFEWZAZFCDORED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)N

Origin of Product

United States

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